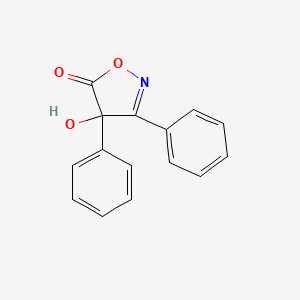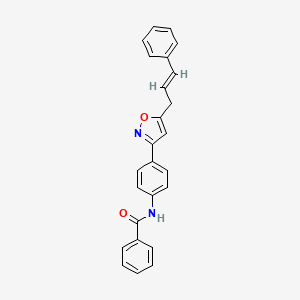
N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide typically involves the formation of the isoxazole ring followed by the introduction of the cinnamyl and benzamide groups. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-Chlorobenzylidene)-4H-pyrazol-3-yl)benzamide: Similar structure with a pyrazole ring instead of an isoxazole ring.
N-(4-Nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Contains a triazole ring and exhibits similar biological activities
Uniqueness
N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide is unique due to its specific combination of the isoxazole ring with cinnamyl and benzamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C25H20N2O2 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-[4-[5-[(E)-3-phenylprop-2-enyl]-1,2-oxazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H20N2O2/c28-25(21-11-5-2-6-12-21)26-22-16-14-20(15-17-22)24-18-23(29-27-24)13-7-10-19-8-3-1-4-9-19/h1-12,14-18H,13H2,(H,26,28)/b10-7+ |
InChI-Schlüssel |
CZVPOPJZDJORPD-JXMROGBWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/CC2=CC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCC2=CC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


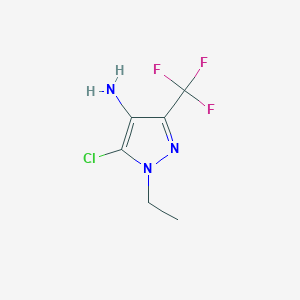
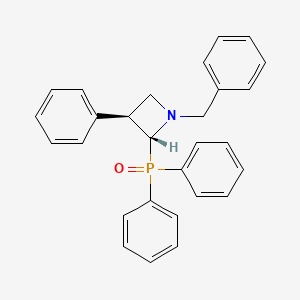
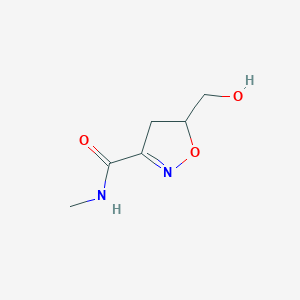
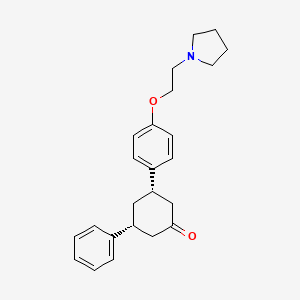
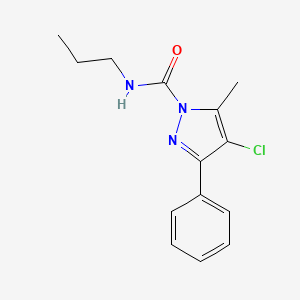
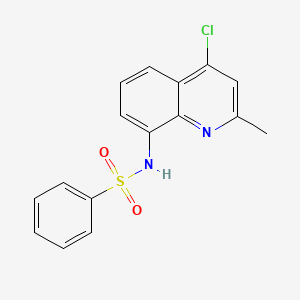
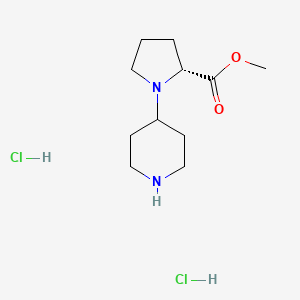
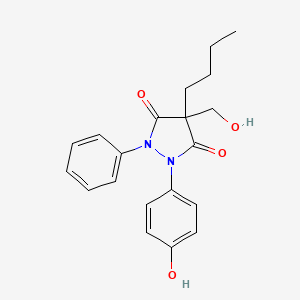
![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)
![1,2,3,4,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B15209767.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)

